2-Methyl-3,4,5-piperidinetriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpiperidine-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCYWDJTQRZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Diversity and Structural Elucidation of 2 Methyl 3,4,5 Piperidinetriol Analogues
Analysis of Diastereomeric and Enantiomeric Forms, including Deoxyfuconojirimycin Stereoisomers
The 2-methyl-3,4,5-piperidinetriol framework is a core feature of iminosugars like deoxyfuconojirimycin (DFJ). DFJ and its analogues are potent glycosidase inhibitors, and their stereochemistry is paramount to their activity. acs.org For instance, 1-deoxy-L-fuconojirimycin is a powerful inhibitor of α-L-fucosidase, whereas its enantiomer, D-deoxyfuconojirimycin (also known as 1,6-dideoxygalactostatin), exhibits a different inhibitory profile. acs.orgnih.gov
The synthesis of these molecules often yields multiple stereoisomers. Researchers have successfully synthesized the eight possible configurational isomers of 1-deoxynojirimycin (B1663644), a related iminosugar, starting from a single chiral cyanohydrin precursor, highlighting the potential for stereochemical diversity. researchgate.net Similarly, a synthetic strategy for 1-deoxy-L-fuconojirimycin also led to the generation of its seven other configurational stereoisomers. rsc.org The ability to access this full complement of stereoisomers is crucial for structure-activity relationship studies. For example, when 1-deoxy-L-fuconojirimycin and its seven stereoisomers were tested, only the L-fuco configured isomer demonstrated significant inhibition of α-L-fucosidase, underscoring the strict stereochemical requirements of the enzyme's active site. rsc.org
The specific stereoisomer is denoted in the chemical name, such as in 3,4,5-Piperidinetriol, 1-acetyl-2-methyl-, (2S-(2alpha,3alpha,4alpha,5beta))-, where the notation precisely describes the spatial orientation of the substituents on the piperidine (B6355638) ring. ontosight.ai
Table 1: Selected Stereoisomers of Deoxyfuconojirimycin (DFJ)
| Compound Name | Stereochemical Configuration | Common Name/Analogue |
|---|---|---|
| (2S,3S,4R,5S)-2-methyl-piperidine-3,4,5-triol | L-fuco | 1-deoxy-L-fuconojirimycin |
| (2R,3R,4S,5R)-2-methyl-piperidine-3,4,5-triol | D-fuco | 1-deoxy-D-fuconojirimycin |
| (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | L-galacto | l-galacto-DNJ |
Advanced Spectroscopic Characterization Techniques for Stereochemical Assignment
Determining the exact three-dimensional structure of each stereoisomer requires sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including the relative configuration and predominant conformation of piperidine rings.
¹H and ¹³C NMR: One-dimensional NMR provides initial information on the chemical environment of protons and carbons. Chemical shifts (δ) indicate the type of nucleus, while coupling constants (J) between adjacent protons provide crucial information about dihedral angles, which helps in assigning the relative stereochemistry (axial vs. equatorial) of substituents on the piperidine ring. beilstein-journals.orguni-regensburg.de
2D NMR Techniques: More complex structures necessitate two-dimensional NMR experiments.
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing the connectivity of atoms within the molecule. uni-regensburg.de
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the complete carbon skeleton. beilstein-journals.org
NOE (Nuclear Overhauser Effect): NOE experiments are particularly vital for stereochemical assignment. They detect protons that are close in space, even if they are not directly bonded. The presence or absence of an NOE signal between specific protons can confirm their relative orientation (e.g., cis or trans) and establish the molecule's conformation. uni-regensburg.de For example, saturation of a methyl group's resonance leading to a strong enhancement of a specific ring proton's signal indicates their spatial proximity. uni-regensburg.de
Conformational Analysis: The J-value method, which analyzes the magnitude of proton-proton coupling constants, can be used to determine the conformational free energies and the equilibrium between different chair conformations of the piperidine ring. nih.gov
Table 2: Example ¹H NMR Data for a Substituted Piperidine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
|---|---|---|---|---|
| H-2 | 3.50 | dd | J_2,11 = 11.5, J_2,1 = 4.7 | Axial |
| H-11 | 4.10 | d | J_11,2 = 11.5 | Axial |
| H-1 | - | - | - | Equatorial |
| C-1-CH₃ | - | s | - | Axial |
Data derived from a representative analysis of a ciramadol (B49922) analogue with a piperidine core. uni-regensburg.de A large J value (~11.5 Hz) between H-2 and H-11 indicates a trans-diaxial relationship.
HRMS is essential for confirming the elemental composition of a newly synthesized compound and can provide clues about its structure through fragmentation analysis. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). beilstein-journals.org
This precision allows for the unambiguous determination of a molecule's elemental formula. diva-portal.org For azasugars like this compound derivatives, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often coupled with advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap. beilstein-journals.orgresearchgate.net The resulting data can confirm the identity of the target compound and help characterize impurities or degradation products. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) techniques can be used to fragment the parent ion and analyze the resulting daughter ions, providing valuable information about the molecule's substructures and confirming the connectivity of its atoms. researchgate.net
Table 3: Example HRMS Data for a Piperidinetriol Derivative
| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Inferred Formula |
|---|---|---|---|---|
| HR-FABMS | Positive | 363.1556 | 363.1550 | C₁₈H₂₃O₆N₂ |
Representative HRMS data for an N-benzyloxycarbonyl piperidinone intermediate used in azasugar synthesis. oup.com The close match between the calculated and found m/z values confirms the elemental composition.
Crystallographic Analysis of this compound Derivatives
While spectroscopic methods provide powerful evidence for structural assignment, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all chiral centers.
For complex stereochemical problems involving piperidinetriol analogues, obtaining a crystalline derivative suitable for X-ray analysis is a key strategic goal. For instance, the structure of a Boc-protected 1-azasugar, an intermediate in the synthesis of more complex analogues, was unequivocally confirmed by single-crystal X-ray diffraction analysis. diva-portal.org This confirmation was crucial, especially when NMR data was complicated or ambiguous due to conformational broadening. diva-portal.org Similarly, the structure of another key intermediate, a Boc-protected azasugar, was also verified through X-ray crystallography, providing a solid foundation for subsequent synthetic steps and final product characterization. diva-portal.org
Computational Chemistry Approaches to Conformational Landscape and Stability
Computational chemistry provides a powerful theoretical framework for understanding the conformational preferences and relative stabilities of piperidine derivatives. These methods complement experimental data and offer insights into the underlying forces governing molecular shape.
Molecular mechanics calculations, using force fields such as COSMIC, can quantitatively predict the conformational energies of substituted piperidines and their protonated forms. nih.gov These models have successfully demonstrated that electrostatic interactions between substituents and a protonated ring nitrogen are a primary cause of conformational changes, with calculations accurately predicting a stabilization of the axial conformer in certain cases. nih.gov
More advanced quantum mechanical methods, such as Density Functional Theory (DFT), provide even greater accuracy in studying conformational landscapes. sfu.ca Computational approaches are valuable benchmarks for understanding the chair, boat, and twist conformers of piperidine rings. rsc.org These theoretical studies can calculate the relative energies of different conformers, predict equilibrium populations, and model the transition states between them, providing a dynamic picture of the molecule's behavior that is often inaccessible by experimental means alone. sfu.carsc.org
Table 4: Calculated Conformational Free Energies (-ΔG°) for 4-Substituted Piperidines
| Substituent (R) | -ΔG° (kcal/mol) - Free Base | -ΔG° (kcal/mol) - Piperidinium Salt | Change upon Protonation (kcal/mol) |
|---|---|---|---|
| OH | 0.43 | -0.34 | -0.77 |
| F | 0.24 | -0.56 | -0.80 |
| Br | 0.48 | -0.22 | -0.70 |
| Me | 1.74 | 1.74 | 0.00 |
Data shows the stabilization of the axial conformer for polar substituents upon protonation of the piperidine nitrogen, as determined by the J-value method and corroborated by molecular mechanics calculations. nih.gov A negative value indicates a preference for the axial conformation.
Synthetic Strategies for 2 Methyl 3,4,5 Piperidinetriol and Its Functionalized Derivatives
Total Synthesis Approaches from Achiral and Chiral Precursors
The total synthesis of 2-methyl-3,4,5-piperidinetriol can be achieved through various routes, starting from either achiral molecules, where chirality is introduced during the synthesis, or from naturally chiral precursors like carbohydrates.
De novo synthesis builds complex molecules from simple, often achiral, precursors. nih.govrsc.org Asymmetric synthesis ensures the formation of a specific enantiomer, which is crucial for biological activity.
One notable strategy involves a stereoselective Diels-Alder reaction. For instance, hexa-2,4-dienal can be condensed with (-)-ephedrine to form an oxazolidine, which then undergoes a highly stereoselective Diels-Alder reaction with benzyl (B1604629) nitrosoformate. lookchem.com This cycloaddition establishes the initial stereocenters, which are then elaborated through further transformations to yield optically active hydroxylated piperidine (B6355638) derivatives. lookchem.com
Another powerful approach utilizes N-sulfinyl δ-amino β-ketoester enaminones as chiral building blocks. These are prepared from N-sulfinyl δ-amino β-ketoesters and dimethylformamide dimethyl acetal. nih.gov Upon hydrolysis, these intermediates undergo a one-pot intramolecular Michael addition followed by a retro-Michael-type elimination to produce enantiopure 2,4,5-trisubstituted piperidines. nih.gov This method provides a concise route to the structural motif found in many biologically active alkaloids. nih.gov The development of asymmetric reactions like the Achmatowicz rearrangement with asymmetric catalysis has also broadened the application of de novo strategies for synthesizing imino sugars. nih.gov
Carbohydrates provide readily available, enantiomerically pure starting materials for synthesizing complex molecules. Their inherent chirality can be transferred to the target piperidine ring system.
From D-Mannose and D-Arabinose: A stereodivergent strategy to access C-2 alkylated trihydroxypiperidines starts from D-mannose, which is converted in four steps to a key aldehyde intermediate. nih.gov Similarly, (3R,4R,5R)-2-Imino-3,4-dihydroxy-5-hydroxymethylpiperidine hydrochloride, an isofagomine analogue, was synthesized from D-arabinose in 12 steps. nih.gov This synthesis involved introducing an aminomethyl group at the 4-position of D-arabinose and converting C-1 into a nitrile, with a key copper-catalyzed cyclization step. nih.govuib.no
From Levoglucosan: Levoglucosan, a 1,6-anhydro sugar derived from cellulose, is a common starting material. The synthesis of N-substituted noeuromycin derivatives has been achieved from an intermediate obtained from levoglucosan. tandfonline.com The synthesis of noeurostegine, a hybrid iminosugar, was also accomplished in 22 steps starting from commercially available levoglucosan. au.dk The ring-opening of 1,6-anhydro sugars using trimethylsilyl (B98337) cyanide (TMSCN) mediated by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a key method for creating functionalized precursors. researchgate.net
From Glycals: Glycals, which are cyclic enol ethers derived from sugars, are versatile intermediates. For example, 3,4,6-tri-O-benzyl-D-galactal can be converted to a vinyl aldehyde via the Vilsmeier-Haack reaction, serving as a precursor for synthesizing 1-deoxy-L-iminosugars. researchgate.net
A common final step in many of these syntheses from carbohydrate-derived intermediates is a double reductive amination of a dicarbonyl sugar. beilstein-journals.org
Stereocontrolled Functionalization of the Piperidine Ring System
Achieving specific stereochemistry on the piperidine ring is paramount for biological function. Various methods have been developed to control the orientation of substituents.
A stereodivergent strategy has been employed for the synthesis of C-2 alkylated trihydroxypiperidines. nih.gov This approach starts with a D-mannose-derived aldehyde, which is reacted with N-benzyl hydroxylamine (B1172632) to form a nitrone. The key step is the addition of organometallic reagents (Grignard reagents) to this nitrone. The stereoselectivity of this addition dictates the configuration at the C-2 position of the resulting hydroxylamines, which are then cyclized to form the final trihydroxypiperidines with either an (R) or (S) configuration at C-2. nih.gov
Another method for creating stereocontrolled trisubstituted piperidines involves an unusual syn hydrogenation reaction. rsc.org This diastereoselective synthesis produces 3,4,5-trisubstituted piperidines of the isofagomine type. rsc.org Furthermore, asymmetric synthesis using N-sulfinyl delta-amino beta-ketoester enaminones allows for the creation of enantiopure 2,4,5-trisubstituted piperidines through an intramolecular Michael addition. nih.gov Stereoselective electrophilic cyclizations of 6-aminoalkenes derived from carbohydrates have also been used to synthesize polyhydroxypiperidines. googleapis.com
N-Alkylation and N-Derivatization Methodologies
Modification of the ring nitrogen atom is a common strategy to modulate the biological activity and physicochemical properties of piperidinetriols.
N-Hydroxyethyl Analogues: The N-hydroxyethyl derivative of 2-(hydroxymethyl)-3,4,5-piperidinetriol is a well-known compound. Miglitol, a potent α-glucosidase inhibitor, is chemically named (2R,3R,4R,5S)-2-hydroxymethyl-1-(2-hydroxyethyl)-3,4,5-piperidinetriol. google.comcsic.es Its synthesis involves creating the N-hydroxyethyl substituent on the piperidine nitrogen. The intermediate (2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate is used in the synthesis of N-(2-Hydroxyethyl)-1-deoxygalactonojirimycin Hydrochloride. impurity.com
N-Methyl Analogues: The synthesis of N-methyl analogues has also been explored. A general method for preparing N-methylpiperidine involves passing a mixture of pentane-1,5-diol and methylamine (B109427) over a catalyst at high temperature and pressure, yielding the product in high purity. chemicalbook.com In the context of trihydroxypiperidines, an N-methylated compound was synthesized and evaluated for its inhibitory activity. nih.gov The synthesis of 2-(hydroxymethyl)-1-methyl-piperidine-3,4,5-triol highlights the direct incorporation of a methyl group on the nitrogen. solubilityofthings.com Further strategies involve the N-alkylation of aminocyclopentane precursors with subsequent transformation into the desired piperidine derivatives. researchgate.net
A wide array of N-substituents can be introduced onto the piperidinetriol scaffold to explore structure-activity relationships.
Direct alkylation of the azasugar is a straightforward method for creating N-substituted analogues. This has been used to synthesize derivatives such as N-(2-phosphonoethyl) and N-(10-chloro-9-anthracenemethyl) isofagomine. tandfonline.com Other N-substituted derivatives, including N-(4-methoxyphenyl) and N-nonyl analogues, have been synthesized by modifying an intermediate derived from levoglucosan. tandfonline.com The synthesis of N-nonyl-2-benzoylaminomethyl-2-hydroxymethyl-3,4,5-trihydroxypiperidine has also been reported. prepchem.com
More complex architectures can also be constructed. For example, an azido-functionalized piperidine was synthesized via a double reductive amination strategy. beilstein-journals.org This azido (B1232118) group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of the piperidinetriol to multivalent scaffolds, creating tetravalent and nonavalent dendrimers. beilstein-journals.org Other examples include the synthesis of 1-Benzyl-2-methyl-3,4,5-piperidinetriol. cymitquimica.com These methodologies demonstrate the versatility of the piperidinetriol scaffold for creating a diverse library of compounds with various N-substituents.
Novel Synthetic Pathways and Methodological Advancements, including Reductive Cyclization
The synthesis of this compound and its functionalized analogs has been an area of active research, driven by their potential as glycomimetic and therapeutic agents. Modern synthetic strategies have increasingly focused on efficiency, stereocontrol, and the introduction of diverse functionalities. Novel pathways, particularly those involving reductive cyclization and amination techniques, have emerged as powerful tools for constructing the polyhydroxylated piperidine core from readily available precursors, often derived from the chiral pool of carbohydrates. chim.itnih.govresearchgate.net
A significant advancement in the synthesis of polyhydroxylated piperidines is the use of double reductive amination (DRA) of dicarbonyl compounds derived from sugars. chim.itacs.org This method provides a direct route to the piperidine skeleton. chim.it The process typically involves the oxidation of a suitable sugar derivative to form a dicarbonyl compound, which is then cyclized in the presence of an amine and a reducing agent. chim.itacs.org The choice of the starting carbohydrate dictates the stereochemistry of the hydroxyl groups, while the amine source allows for the introduction of various substituents on the nitrogen atom. chim.it For instance, the synthesis of N-alkylated 1-deoxynojirimycin (B1663644) (DNJ) derivatives has been achieved through the double reductive amination of 5-keto-D-glucose with primary amines and sodium cyanoborohydride. acs.org
Another key strategy is the intramolecular reductive amination of amino- or azido-sugars. nih.govgoogleapis.com This approach involves the introduction of a nitrogen-containing functional group at a specific position in a carbohydrate precursor, followed by cyclization to form the piperidine ring. For example, the synthesis of 1-deoxynojirimycin (DNJ) can be accomplished through the intramolecular reductive amination of 6-amino-6-deoxy-L-sorbose. nih.gov This method often provides high stereoselectivity, as the cyclization can be influenced by the existing stereocenters in the sugar backbone. nih.gov
More recent innovations include one-pot amination-cyclization cascade reactions. These methods allow for the stereoselective conversion of iodo-sugars into N-substituted iminosugars in a single step and in aqueous media, offering a more efficient and environmentally friendly alternative to traditional multi-step syntheses. nih.gov
Reductive Cyclization Strategies
Reductive cyclization has proven to be a particularly effective method for the stereoselective synthesis of substituted piperidines. This strategy typically involves the cyclization of a linear precursor containing both a nitrogen nucleophile (or its precursor, like an azide) and an electrophilic carbonyl group, with a concomitant reduction of the initially formed imine or enamine intermediate.
A notable application of this strategy is the synthesis of C-2 alkylated trihydroxypiperidines, which are close structural analogs of this compound. These compounds have been synthesized from D-mannose. The key steps involve the creation of a nitrone intermediate from a carbohydrate-derived aldehyde, followed by the stereoselective addition of a Grignard reagent (e.g., an alkylmagnesium bromide) to introduce the C-2 substituent. The resulting hydroxylamine then undergoes a final ring-closing reductive amination to yield the desired trihydroxypiperidine. The stereochemical outcome at the C-2 position can often be controlled by the choice of Lewis acid in the Grignard addition step.
A general scheme for the synthesis of C-2 alkylated trihydroxypiperidines via this reductive cyclization approach is presented below:
Scheme 1: General Synthesis of C-2 Alkylated Trihydroxypiperidines
The versatility of this method allows for the introduction of various alkyl groups at the C-2 position, including a methyl group to furnish this compound, by selecting the appropriate Grignard reagent.
Research Findings on Functionalized Derivatives
Research has also focused on the synthesis of functionalized derivatives of this compound, where substituents are introduced at the nitrogen atom or at other positions on the piperidine ring. These modifications are often aimed at modulating the biological activity of the parent compound.
For example, a patent describes the synthesis of (2R,3R,4R,5S)-2-hydroxymethyl-1-(2-hydroxyethyl)-3,4,5-piperidinetriol, a compound known as Miglitol. A highly stereoselective preparation of a key intermediate, tetrabenzyl miglitol, involves the Swern oxidation of tetrabenzylglucose diol to a dicarbonyl derivative. This intermediate, without isolation, undergoes a double reductive amination with ethanolamine (B43304) and sodium cyanoborohydride to yield the optically pure protected miglitol. This process highlights the efficiency of one-pot procedures in synthesizing complex functionalized piperidinetriols. beilstein-journals.org
The table below summarizes examples of synthetic strategies for related polyhydroxylated piperidines, showcasing the versatility of reductive amination and cyclization methods.
| Starting Material | Key Reaction Steps | Product | Reference |
| D-Mannose derived aldehyde | 1. Condensation with N-benzyl hydroxylamine2. Stereoselective Grignard addition3. Ring-closing reductive amination | C-2 Alkylated Trihydroxypiperidines | |
| L-Sorbose | Intramolecular reductive amination of 6-amino-6-deoxy-L-sorbose | 1-Deoxynojirimycin (DNJ) | nih.gov |
| 5-Keto-D-glucose | Double reductive amination with benzhydrylamine and NaBH3CN | N-Benzhydryl-1-deoxynojirimycin | acs.org |
| Tetrabenzylglucose diol | 1. Swern oxidation2. One-pot double reductive amination with ethanolamine | Tetrabenzyl miglitol | beilstein-journals.org |
| Iodo-sugars | One-pot amination-cyclization cascade with functionalized amines | N-Functionalized iminosugars | nih.gov |
These advanced synthetic methodologies, particularly those centered around reductive cyclization, have significantly improved the accessibility of this compound and its derivatives, paving the way for further investigation into their chemical and biological properties.
Biosynthetic Pathways and Natural Product Isolation of 2 Methyl 3,4,5 Piperidinetriol Isomers
Occurrence in Natural Metabolomes (e.g., Stingless Bee Honey)
Stingless bee honey is increasingly recognized as a rich source of unique and bioactive natural products, distinct from the honey of Apis mellifera. Untargeted metabolomic analyses of stingless bee honey have revealed a complex chemical composition, including a variety of alkaloids and other nitrogen-containing compounds. One notable finding in this context is the identification of a compound closely related to 2-Methyl-3,4,5-piperidinetriol in stingless bee honey. Specifically, 2-(hydroxymethyl)-1-methyl-3,4,5-piperidinetriol has been detected through advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). The presence of such piperidinetriol derivatives highlights stingless bee honey as a significant natural reservoir for this class of iminosugars.
The chemical diversity of stingless bee honey is influenced by the geographical location and the specific plant sources foraged by the bees. This variability can lead to the presence of a wide range of secondary metabolites, including different isomers and derivatives of piperidinetriol.
Proposed Enzymatic Mechanisms in Iminosugar Biosynthesis
The biosynthesis of iminosugars, including piperidine (B6355638) alkaloids, often originates from primary metabolites such as amino acids. For piperidine-containing compounds, L-lysine is a common precursor. biorxiv.org The biosynthetic pathway leading to a substituted piperidine ring like that in this compound is likely a multi-step enzymatic process.
While the specific enzymatic pathway for this compound has not been fully elucidated, a plausible mechanism can be proposed based on known biosynthetic pathways of related iminosugars, such as 1-deoxynojirimycin (B1663644) (DNJ). rsc.orgresearchgate.net The formation of the 2-methyl-piperidine core likely involves a series of reactions including decarboxylation, transamination, and cyclization of a lysine-derived intermediate.
The subsequent functionalization of the piperidine ring is a key step in generating the final triol structure. This would involve the action of specific enzymes:
Methyltransferases: The introduction of the methyl group at the C-2 position is likely catalyzed by a methyltransferase (MT), which would utilize a methyl donor such as S-adenosyl methionine (SAM). researchgate.net
Hydroxylases: The three hydroxyl groups at positions C-3, C-4, and C-5 are likely installed by hydroxylase enzymes, such as cytochrome P450 monooxygenases (CYP450s). researchgate.net These enzymes are known to be involved in the oxidation of various positions on alkaloid scaffolds. researchgate.net
A proposed, though not yet experimentally verified, sequence of enzymatic reactions is presented in the table below.
| Proposed Biosynthetic Step | Enzyme Class | Precursor/Intermediate | Product |
| Formation of Piperidine Ring | Various (e.g., Decarboxylases, Transaminases, Oxidases) | L-lysine | Piperidine intermediate |
| C-2 Methylation | Methyltransferase (MT) | Piperidine intermediate | 2-Methylpiperidine intermediate |
| C-3, C-4, C-5 Hydroxylation | Cytochrome P450 Monooxygenases (CYP450s) | 2-Methylpiperidine intermediate | This compound |
This proposed pathway underscores the modular nature of secondary metabolite biosynthesis, where a core scaffold is elaborated by a series of decorating enzymes to generate structural diversity.
Untargeted Metabolomics for Discovery of Novel Piperidinetriol Derivatives
Untargeted metabolomics has emerged as a powerful tool for the discovery of novel natural products without prior knowledge of their existence. This approach, which aims to comprehensively profile all small molecules in a biological sample, is particularly well-suited for exploring the chemical diversity of complex matrices like stingless bee honey. The application of techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) allows for the detection and tentative identification of a wide array of compounds.
In the context of piperidinetriol derivatives, untargeted metabolomics has been instrumental in identifying these compounds in stingless bee honey. By comparing the metabolic profiles of different honey samples, researchers can identify unique chemical signatures and pinpoint novel compounds. The subsequent use of tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in the structural elucidation of these newly discovered molecules. This approach not only facilitates the discovery of new piperidinetriol derivatives but also provides insights into their potential botanical origins and the metabolic processes of the stingless bees themselves.
The general workflow for the discovery of novel piperidinetriol derivatives using untargeted metabolomics is outlined below.
| Step | Technique/Method | Purpose |
| 1. Sample Preparation | Extraction | Isolation of small molecules from the natural source (e.g., stingless bee honey). |
| 2. Data Acquisition | LC-MS/MS | Separation and detection of metabolites, and generation of mass spectra and fragmentation data. |
| 3. Data Processing | Bioinformatics tools | Peak picking, alignment, and feature detection to create a comprehensive dataset. |
| 4. Statistical Analysis | Multivariate analysis (e.g., PCA, OPLS-DA) | Identification of significant features (potential novel compounds) that differentiate sample groups. |
| 5. Compound Identification | Database searching and spectral interpretation | Tentative identification of novel piperidinetriol derivatives based on mass, formula, and fragmentation patterns. |
| 6. Structure Elucidation | NMR spectroscopy, chemical synthesis | Definitive confirmation of the chemical structure of the newly discovered compound. |
This systematic approach holds great promise for the continued discovery of new and structurally diverse piperidinetriol isomers and related iminosugars from a variety of natural sources.
Molecular Interactions and Enzymatic Target Modulation by 2 Methyl 3,4,5 Piperidinetriol Analogues
Glycosidase Enzyme Inhibition Mechanisms
Iminosugars are recognized as powerful inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in oligosaccharides and glycoconjugates. nih.govresearchgate.net The inhibitory action of piperidinetriol analogues stems from their structural and electronic similarity to the natural carbohydrate substrates of these enzymes. nih.govresearchgate.net
A primary mechanism of action for many piperidinetriol-based iminosugars is the competitive inhibition of intestinal α-glucosidases. researchgate.netnih.gov Compounds like 1-Deoxynojirimycin (B1663644) (DNJ) and its derivative, Miglitol, serve as classic examples of this inhibitory profile. wikipedia.orgscbt.com These enzymes, located in the intestinal brush border, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net
By mimicking the structure of monosaccharides, these iminosugars bind to the active site of α-glucosidases. nih.govmdpi.com This binding is reversible and competitive, meaning the inhibitor and the natural substrate compete for the same binding site on the enzyme. researchgate.netresearchgate.net The affinity of inhibitors like Miglitol for the enzyme active site effectively blocks the hydrolysis of dietary oligosaccharides and disaccharides. researchgate.net 1-Deoxynojirimycin is a potent inhibitor of α-glucosidase, and its N-hydroxyethyl derivative, Miglitol, is utilized clinically for its ability to delay carbohydrate absorption. wikipedia.orgcsic.estandfonline.com The inhibition is potent, with some 1-deoxynojirimycin derivatives showing inhibitory constants (Ki) for sucrase in the nanomolar range. researchgate.net
While many iminosugars exhibit broad-spectrum activity, specific structural modifications to the piperidinetriol scaffold can impart significant selectivity for other glycosidases, such as β-glucosidases and fucosidases. acs.orgrsc.org This selectivity is crucial for developing targeted therapeutic agents. The stereochemistry of the hydroxyl groups and the nature of substituents on the nitrogen atom are key determinants of which enzyme is targeted. nih.govbohrium.com
For instance, certain bicyclic piperidine-based iminosugars have shown selective inhibition against β-galactosidase and β-glucosidase. csic.esacs.org In one study, a specific cyclopropane-containing piperidine (B6355638) analogue demonstrated a Ki of 1.18 mM against β-galactosidase and another showed a Ki of 4.43 mM against β-glucosidase, with no significant inhibition of other glycosidases even at high concentrations. csic.esacs.org Similarly, strategic modifications can produce potent and selective inhibitors of α-L-fucosidase. rsc.org The ability to fine-tune the structure to achieve selective inhibition highlights the therapeutic potential of these compounds beyond α-glucosidase inhibition. acs.orgmdpi.com
Inhibitory Activity of Piperidine-Based Iminosugars on Various Glycosidases
| Compound | Target Enzyme | Inhibition Constant (Ki) | Source Organism/Enzyme |
|---|---|---|---|
| Compound 8a (cyclopropane-fused) | β-Galactosidase | 1.18 mM | Escherichia coli |
| Compound 9 (cyclopropane-fused) | β-Glucosidase | 4.43 mM | Almonds |
| N-Phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol | Fabrazyme (α-Galactosidase A) | 46 µM | Recombinant Human |
| Difluorinated isofagomine analogue (31) | β-Glucosidase | 1.2 µM | Not Specified |
Glucosylceramide Synthase (GCS) Inhibition and Sphingolipid Metabolism Modulation
Beyond glycosidase inhibition, N-alkylated derivatives of piperidinetriol analogues are potent inhibitors of Glucosylceramide Synthase (GCS). nih.govplos.org GCS is a pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. mdpi.commdpi.com Inhibition of GCS represents a therapeutic strategy known as substrate reduction therapy (SRT), particularly for lysosomal storage disorders like Gaucher disease where GSLs accumulate pathologically. plos.orgplos.org
The addition of an N-alkyl chain to the iminosugar core, such as the N-butyl group in Miglustat (N-butyl-deoxynojirimycin), shifts the inhibitory activity from digestive glycosidases towards GCS. nih.govnih.gov This modification is critical for modulating sphingolipid metabolism. mdpi.comnih.gov By blocking GCS, these compounds decrease the production of glucosylceramide and, consequently, the entire downstream cascade of complex GSLs. mdpi.commdpi.com This has profound effects on cellular processes, as GSLs are involved in cell signaling, membrane structure, and cell recognition. mdpi.commdpi.com Research has focused on optimizing the N-alkyl substituent to enhance potency and selectivity for GCS over other enzymes, such as the lysosomal glucocerebrosidase (GBA), to improve the therapeutic profile. nih.govuniversiteitleiden.nl
Inhibitory Potency (IC₅₀) of N-Alkylated Iminosugars against Glycosphingolipid Enzymes
| Compound | Target Enzyme | IC₅₀ Value | Notes |
|---|---|---|---|
| N-butyl-deoxynojirimycin (Miglustat) | GCS | 50 µM | Also known as NB-DNJ. nih.gov |
| AMP-DNM | GCS | 0.2 µM | N-(adamantanemethyloxypentyl)-deoxynojirimycin, showing increased potency with a larger hydrophobic N-alkyl group. nih.gov |
| O-Hept DIX | GBA | 4 nM | A potent inhibitor of glucocerebrosidase (GBA), not GCS. mdpi.com |
| C-octyl pyrrolidine (B122466) (5b) | GBA | 4.2 µM | Shows modest GBA inhibition compared to its GCS activity. mdpi.com |
| Genz-529468 | GCS | More potent than NB-DNJ | A blood-brain barrier-permeant iminosugar GCS inhibitor. plos.orgnih.gov |
Carbohydrate Mimicry and Its Role in Biological Recognition
The biological efficacy of 2-methyl-3,4,5-piperidinetriol analogues is fundamentally rooted in their ability to act as mimics of natural carbohydrates. nih.govmdpi.com This molecular mimicry allows them to be recognized by carbohydrate-binding proteins, particularly the active sites of enzymes involved in glycan processing. researchgate.netgrafiati.com
Iminosugars such as this compound are structural analogues of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.govwikipedia.orggrafiati.com This substitution, combined with the polyhydroxylated nature of the piperidine ring, results in a molecule that closely resembles the size, shape, and stereochemistry of pyranose sugars like glucose and mannose. nih.govcsic.es The specific arrangement of the hydroxyl groups on the ring is critical for determining which sugar is mimicked and, therefore, which enzyme is targeted. bohrium.com This structural resemblance allows these compounds to fit into the substrate-binding sites of various glycosidases and glycosyltransferases. nih.govresearchgate.net
The inhibitory power of piperidinetriol analogues is enhanced because they not only mimic the ground state of the sugar substrate but also the transition state of the enzyme-catalyzed hydrolysis reaction. nih.govmagtech.com.cn During glycosidic bond cleavage by a glycosidase, a transient, positively charged oxocarbenium ion-like species is formed as an intermediate. clockss.org
At physiological pH, the endocyclic nitrogen atom of the iminosugar is typically protonated, conferring a positive charge to the ring. clockss.orgnih.gov This cationic state, in conjunction with the stereochemistry of the surrounding hydroxyl groups, creates a stable mimic of the highly unstable glycosyl cation intermediate. nih.govclockss.org Because enzymes have a very high affinity for the transition state of the reaction they catalyze, these transition-state analogues bind to the enzyme's active site with much higher affinity than the actual substrate, leading to potent competitive inhibition. researchgate.netclockss.org
Kinetic Analysis of Enzyme-Inhibitor Interactions and Determination of Inhibition Constants (K_i_)mdpi.com
The evaluation of this compound analogues as enzyme inhibitors relies on detailed kinetic analyses to quantify their potency and understand their mechanism of action. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor and a specific substrate. nih.govnih.gov For glycosidases, chromogenic substrates like p-nitrophenyl glycosides are often used, where the release of p-nitrophenol can be monitored spectrophotometrically to determine the reaction rate. nih.govnih.gov
From these experiments, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i_) are determined. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the K_i_ value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. researchgate.netomicsonline.org A lower K_i_ value signifies a more potent inhibitor.
Research has shown that the stereochemistry and nature of substitutions on the piperidine ring are critical for inhibitory activity. For instance, a study on C-2 alkylated trihydroxypiperidines revealed that analogues with an (R) configuration at the C-2 position were more potent inhibitors of human glucocerebrosidase (GCase) than their corresponding (S)-epimers. nih.gov The simultaneous presence of alkyl chains at both the nitrogen atom and the C-2 position was found to be detrimental to inhibition. nih.gov
In another study, N-benzyl-deoxynojirimycin (NB-DNJD) derivatives were synthesized and evaluated as α-glucosidase inhibitors. Compound 18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol) emerged as the most potent inhibitor with an IC₅₀ value of 0.207 ± 0.11 mM, which was significantly lower than that of the standard drug, acarbose (B1664774) (IC₅₀: 0.353 ± 0.09 mM). nih.gov Kinetic analysis using Lineweaver-Burk plots often reveals a competitive mode of inhibition for these analogues, indicating that they bind to the enzyme's active site and compete with the natural substrate. mdpi.com
The following tables summarize key kinetic data for selected this compound analogues and related compounds.
Table 1: Inhibitory Activity of N-Benzyl-Deoxynojirimycin Derivatives against α-Glucosidase nih.gov Use the interactive controls to explore the data.
[ {"Compound": "18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol)", "IC50": 0.207}, {"Compound": "18b (1-(3-bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol)", "IC50": 0.276}, {"Compound": "Acarbose (Control)", "IC50": 0.353} ]
Table 2: Inhibition Constants (K_i_) of Phenyltriazole-Deoxynojirimycin Hybrids against α-Glucosidase mdpi.com Use the interactive controls to explore the data.
[ {"Compound": "Compound 18", "Ki": 3.8, "Inhibition_Mode": "Competitive"}, {"Compound": "Compound 19", "Ki": 3.7, "Inhibition_Mode": "Competitive"} ]
Protein-Ligand Binding Dynamics and Structural Biology Studies
Understanding the molecular basis of inhibition requires detailed insights into the three-dimensional structure of the enzyme-inhibitor complex. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these interactions at an atomic level. scispace.comnih.govnih.gov These experimental methods are increasingly complemented by computational approaches like molecular docking and molecular dynamics (MD) simulations, which predict binding modes and explore the dynamic nature of the interaction. researchgate.netresearchgate.net
X-ray crystallography provides a static, high-resolution snapshot of the inhibitor bound within the enzyme's active site. nih.gov This technique has been used to determine the crystal structures of enzymes in complex with related inhibitors, such as 3-amino-sugars, revealing the precise orientation of the ligand and the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. rsc.orgnih.gov Although a specific crystal structure for a this compound analogue bound to a target enzyme is not prominently available in the literature, the wealth of structural data for related iminosugar inhibitors provides a strong foundation for understanding their binding.
MD simulations further enhance this understanding by providing a dynamic view of the binding process, revealing how the protein and ligand adapt to each other. researchgate.net These simulations can highlight the flexibility of certain protein loops around the active site and the stability of the interactions over time, offering a more complete picture than static models alone. nih.gov The combination of kinetic data with structural insights from crystallography and computational modeling is crucial for the rational design of new, more potent, and selective this compound analogues for therapeutic applications. nih.gov
Table 3: Summary of Compounds Mentioned Use the interactive controls to explore the data.
[ {"Compound_Name": "this compound", "Systematic_Name": "2-Methyl-3,4,5-trihydroxypiperidine"}, {"Compound_Name": "Acarbose", "Systematic_Name": "O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose"}, {"Compound_Name": "Compound 18a", "Systematic_Name": "1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol"}, {"Compound_Name": "Compound 18b", "Systematic_Name": "1-(3-bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol"}, {"Compound_Name": "Compound 18 (Phenyltriazole-DNJ hybrid)", "Systematic_Name": "Specific structure with phenyltriazole linked to DNJ core"}, {"Compound_Name": "Compound 19 (Phenyltriazole-DNJ hybrid)", "Systematic_Name": "Specific structure with phenyltriazole linked to DNJ core"}, {"Compound_Name": "Deoxynojirimycin (DNJ)", "Systematic_Name": "(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol"} ]
Structure Activity Relationship Sar and Rational Design of 2 Methyl 3,4,5 Piperidinetriol Glycomimetics
Impact of N-Substituent Modifications on Inhibitory Potency and Selectivity
Modifications to the N-substituent of the piperidine (B6355638) ring have been shown to be a critical determinant of both the inhibitory potency and selectivity of 2-Methyl-3,4,5-piperidinetriol analogues. The nature of the substituent at the nitrogen atom can significantly influence the molecule's interaction with the active site of the target enzyme.
Research into N-substituted iminosugars has revealed that the introduction of various alkyl and aryl groups can lead to substantial changes in biological activity. For instance, N-alkylation of deoxynojirimycin, a related polyhydroxylated piperidine, has led to the development of clinically approved drugs. Miglitol (N-hydroxyethyl-1-deoxynojirimycin) and Miglustat (N-butyl-1-deoxynojirimycin) are successful examples where the N-substituent plays a pivotal role in their therapeutic effect. nih.gov
Studies on other piperidine derivatives have demonstrated that the N-substituent can be tailored to enhance inhibitory activity. For example, in a series of dihydrofuro[3,2-b]piperidine derivatives, the pattern of substitution on an N-benzyl side chain was found to have a significant influence on α-glucosidase inhibitory potency. nih.gov Specifically, compounds bearing N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups exhibited excellent inhibitory effects. nih.gov This suggests that the electronic and steric properties of the N-substituent are key factors in modulating activity. nih.gov
Furthermore, the introduction of more polar moieties in place of lipophilic groups on the N-substituent has been explored to potentially increase polar interactions with the target enzyme, thereby affecting potency and subtype selectivity. nih.gov In the case of (S)-SNAP-5114 analogues, which are N-substituted nipecotic acids, replacing a methoxy (B1213986) group with a carbaldehyde function on the N-substituent resulted in a slightly more potent inhibitor. nih.gov
The following table summarizes the impact of various N-substituents on the inhibitory activity of piperidine-based glycomimetics, as reported in the literature.
| Base Scaffold | N-Substituent | Target Enzyme/Receptor | Effect on Activity |
| 1-Deoxynojirimycin (B1663644) | -CH₂CH₂OH (N-hydroxyethyl) | α-glucosidases | Approved drug (Miglitol) for type 2 diabetes nih.gov |
| 1-Deoxynojirimycin | -(CH₂)₃CH₃ (N-butyl) | Glucosylceramide synthase | Approved drug (Miglustat) for Gaucher's disease nih.gov |
| Dihydrofuro[3,2-b]piperidine | 3-chloro-4-hydroxylbenzyl | α-glucosidase | High inhibitory potency nih.gov |
| Dihydrofuro[3,2-b]piperidine | 2,6-dichloro-4-hydroxylbenzyl | α-glucosidase | High inhibitory potency nih.gov |
| (S)-Nipecotic acid derivative | Trityl with 4-carbaldehyde | mGAT4 | Slightly increased potency nih.gov |
Role of Hydroxyl Group Stereochemistry and Substitutions in Biological Activity
The stereochemical arrangement of the hydroxyl groups on the piperidine ring of this compound is a fundamental factor governing its biological activity. The precise spatial orientation of these hydroxyl groups mimics that of the natural carbohydrate substrate, allowing for specific interactions with the amino acid residues in the enzyme's active site.
The chirality of natural products often dictates their biological function, and this principle holds true for glycomimetic inhibitors. mdpi.com Alterations in the stereochemistry at any of the chiral centers within the piperidine ring can lead to a dramatic loss of inhibitory potency. nih.gov This is because the intricate network of hydrogen bonds and other non-covalent interactions between the inhibitor and the enzyme is highly dependent on the correct stereochemical configuration.
For instance, in a comparative study of L-arabino-configured and D-arabino-configured dihydrofuro[3,2-b]piperidine derivatives, the L-arabino compounds generally exhibited more potent α-glucosidase inhibitory activities than their D-arabino counterparts with the same N-substituent. nih.gov This highlights that the configuration of the hydroxyl groups on the heterocyclic core has a profound effect on the inhibitory potency. nih.gov
The significance of stereochemistry is not limited to the piperidine ring itself. In pyrrolizidine (B1209537) alkaloids, which are also glycosidase inhibitors, the stereochemistry at the bridgehead carbon atom can differentiate between distinct classes of compounds with varying biological activities. nih.gov This further underscores the general principle that the three-dimensional structure is paramount for effective enzyme inhibition.
The following table illustrates the importance of stereochemistry in the biological activity of glycomimetics.
| Compound Class | Stereochemical Feature | Impact on Biological Activity |
| Dihydrofuro[3,2-b]piperidine Derivatives | L-arabino vs. D-arabino configuration | L-arabino configuration generally leads to more potent α-glucosidase inhibition. nih.gov |
| 3-Br-acivicin Isomers | (5S, αS) vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. mdpi.com |
| Pyrrolizidine Alkaloids | Stereochemistry at the bridgehead carbon | Differentiates between compounds like australine (B55042) and alexine (B40350) with distinct properties. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR can be a valuable tool for understanding the structural requirements for potent and selective inhibition, as well as for predicting the activity of novel, untested compounds.
Although specific QSAR studies on this compound were not found in the provided search results, the application of these methods to structurally related heterocyclic compounds demonstrates their potential. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to investigate the structure-activity relationships of substituted imidazoles as modulators of P-glycoprotein mediated multidrug resistance. nih.gov These models provide insights into the steric and electrostatic fields around the molecules that are crucial for their biological activity.
Similarly, 2D-QSAR studies have been conducted on a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives as CETP inhibitors. researchgate.net In these studies, various regression methods, including Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), were used to develop predictive models based on a selection of molecular descriptors. researchgate.net Such models can aid in the screening of virtual libraries of compounds and prioritize candidates for synthesis and biological evaluation.
The general workflow for a QSAR study on this compound analogues would involve:
Data Set Preparation: A series of analogues with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
Model Development: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
De Novo Ligand Design and Virtual Screening Strategies for Improved Analogues
In addition to QSAR, other computational strategies such as de novo ligand design and virtual screening are powerful tools for the discovery of novel and improved analogues of this compound.
De Novo Ligand Design involves the computational generation of novel molecular structures that are predicted to bind to a specific biological target. This approach can be used to explore a vast chemical space and identify new scaffolds or substituents that may lead to enhanced potency and selectivity. The design of new piperidines as renin inhibitors has benefited from de novo design and lead optimization strategies. lookchem.com
Virtual Screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods.
Ligand-based virtual screening uses the knowledge of known active compounds to identify new molecules with similar properties.
Structure-based virtual screening , which includes molecular docking, uses the 3D structure of the target protein to predict the binding mode and affinity of potential inhibitors. Molecular docking has been used to screen for potential PPARγ agonists, revealing that certain derivatives have higher or similar docking scores to the reference drug rosiglitazone. researchgate.net
For this compound, these strategies could be employed to:
Design novel N-substituents that optimize interactions with the target enzyme.
Explore different stereoisomers and their predicted binding affinities.
Screen large compound libraries for new piperidine-based scaffolds with potential inhibitory activity.
By integrating these computational approaches with traditional medicinal chemistry, the design and discovery of next-generation this compound glycomimetics with improved therapeutic profiles can be significantly accelerated.
Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl 3,4,5 Piperidinetriol
Chromatographic Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography (UHPLC), High-Performance Liquid Chromatography (HPLC))
The separation of polar compounds like 2-Methyl-3,4,5-piperidinetriol from complex biological matrices is effectively achieved using reversed-phase liquid chromatography. Both HPLC and UHPLC are powerful tools for this purpose, with UHPLC offering higher resolution, increased sensitivity, and faster analysis times due to the use of sub-2 µm particle columns.
The choice of stationary phase is critical for retaining and separating polar analytes. While standard C18 columns can be used, alternative chemistries often provide better selectivity for alkaloids. For instance, in the analysis of piperidine (B6355638) alkaloids from Lobelia inflata, separations were achieved on a Gemini C6-phenyl reversed-phase column researchgate.net. Another study utilized a Eurosphere C8 column with a modified mobile phase to ensure proper ionization and separation researchgate.net.
Mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives to improve peak shape and ionization efficiency. For the analysis of piperidine alkaloids, acidic modifiers like formic acid or ammonium formate are commonly added to the mobile phase to ensure the analytes are protonated, which is favorable for both chromatographic retention on certain columns and subsequent mass spectrometric detection researchgate.net.
Table 1: Example HPLC/UHPLC Parameters for Piperidine Alkaloid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| System | UHPLC | HPLC |
| Column | C6-Phenyl, 150 x 4.6 mm | C8, 125 x 4.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 30mM Ammonium Formate (pH 2.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Linear Gradient Elution | Isocratic or Gradient Elution |
| Flow Rate | 0.4 - 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 25 - 40 °C | 30 °C |
| Detection | DAD followed by MS | DAD followed by MS |
This table represents typical conditions used for the analysis of piperidine alkaloids, which would be adapted for this compound.
Mass Spectrometry Detection and Quantification (e.g., LC-QTOF-MS, UPLC-MS/MS)
Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its high sensitivity and selectivity. When coupled with liquid chromatography, it provides a robust platform for analyzing complex samples.
LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry (HRMS) technique is invaluable for the initial identification and structural characterization of metabolites. QTOF instruments provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments. This is a key step in identifying unknown alkaloids in a sample before developing a targeted quantification method. A comprehensive metabolomics analysis of Podophyllum species utilized UPLC-TOF-MS to detect and identify aporphine alkaloids for the first time in this genus rsc.org.
UPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry): For targeted quantification, UPLC-MS/MS, often using a triple quadrupole (QqQ) mass spectrometer, is the gold standard. This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates matrix interference, allowing for very low limits of quantification.
The analysis of piperidine alkaloids is typically performed in positive electrospray ionization (ESI+) mode, as the nitrogen atom in the piperidine ring is readily protonated researchgate.netscielo.br. The fragmentation pattern (MS/MS spectrum) is characteristic of the molecule's structure. For piperidine alkaloids, common fragmentation pathways include the loss of water (H₂O) from the hydroxyl groups and the cleavage of side chains attached to the ring scielo.br. A study on Senna spectabilis investigated the fragmentation patterns of a series of piperidine alkaloids, noting that the loss of H₂O was a predominant fragmentation process scielo.br.
Table 2: Illustrative MS/MS Parameters for Quantification
| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Piperidine Alkaloid 1 | [M+H]⁺ | Fragment 1 (e.g., [M+H - H₂O]⁺) | ESI+ |
| Piperidine Alkaloid 1 | [M+H]⁺ | Fragment 2 (e.g., from ring cleavage) | ESI+ |
| Piperidine Alkaloid 2 | [M+H]⁺ | Fragment 1 | ESI+ |
| Piperidine Alkaloid 2 | [M+H]⁺ | Fragment 2 | ESI+ |
This table illustrates the principle of MRM used for quantifying specific alkaloids. The exact m/z values would be determined experimentally for this compound.
Integration of Multi-Omics Data for Metabolite Characterization in Biological Samples
To fully understand the biological context of this compound, its characterization is often part of a larger multi-omics strategy. This approach integrates data from metabolomics (the study of metabolites), genomics (the study of genes), and transcriptomics (the study of gene expression) to build a comprehensive picture of a biological system.
In the study of natural products, a multi-omics approach can resolve the biosynthetic pathways of complex molecules like alkaloids rsc.org. For example, by correlating the abundance of this compound across different plant tissues or experimental conditions with gene expression data (from RNA-seq), researchers can identify the specific genes and enzymes responsible for its synthesis biorxiv.orgnih.govnih.gov.
A typical workflow involves:
Metabolomic Profiling: UPLC-MS-based methods are used to measure the levels of hundreds to thousands of metabolites, including this compound, in the samples.
Transcriptomic Analysis: RNA sequencing is performed on the same samples to determine the expression levels of all genes.
Bioinformatic Integration: Statistical methods and bioinformatics tools are used to find correlations between metabolite levels and gene expression patterns. Genes whose expression profiles strongly correlate with the abundance of this compound are considered candidate biosynthetic genes.
This integrated omics approach was successfully used to identify genes involved in diterpenoid alkaloid biosynthesis in Aconitum species and to resolve the presence of aporphine alkaloids in Podophyllum species rsc.orgnih.gov. Such studies provide a powerful framework for discovering the function and regulation of specific metabolites like this compound within a living organism.
Future Research Trajectories and Academic Perspectives on 2 Methyl 3,4,5 Piperidinetriol
Discovery of Novel Biological Targets and Unexplored Molecular Pathways
The primary biological targets for many polyhydroxylated piperidines are glycosidases, enzymes that play a crucial role in carbohydrate metabolism and the processing of glycoproteins. nih.govnih.gov The inhibition of these enzymes can have profound effects on various physiological and pathological processes.
Future research on 2-Methyl-3,4,5-piperidinetriol will likely commence with a comprehensive screening against a panel of glycosidases (e.g., α-glucosidase, α-amylase, etc.). researchgate.net The structural similarity to known inhibitors like 1-deoxynojirimycin (B1663644) suggests a high probability of activity in this area. nih.gov Key research questions will revolve around its potency and selectivity. Determining whether this compound is a more potent or selective inhibitor than existing compounds will be a critical first step.
Beyond glycosidase inhibition, unexplored molecular pathways could be investigated. For instance, the impact of this compound on cellular signaling cascades that are modulated by protein glycosylation could be a fruitful avenue of research. Dysregulation of glycosylation is a hallmark of several diseases, including cancer, and compounds that can modulate these pathways are of significant interest. nih.gov
Table 1: Potential Biological Targets and Pathways for this compound
| Potential Target/Pathway | Therapeutic Relevance | Key Research Focus |
| Glycosidase Enzymes | Diabetes, Viral Infections, Lysosomal Storage Diseases | Potency and selectivity of inhibition |
| Glycoprotein Processing | Cancer, Immunology | Modulation of cell-surface receptors and signaling |
| Cellular Signaling Cascades | Various | Impact on pathways affected by glycosylation |
Engineering Biosynthetic Pathways for Enhanced and Stereoselective Production
The biosynthesis of the closely related iminosugar, 1-deoxynojirimycin, has been studied in both plants and microorganisms, with precursors identified as glucose and lysine. rsc.orgrsc.org In microbes like Bacillus subtilis, the pathway involves a series of enzymatic steps including transamination, dephosphorylation, oxidation, and cyclization to form the piperidine (B6355638) ring. wikipedia.org
A significant future research trajectory lies in the elucidation and engineering of biosynthetic pathways for the production of this compound. This could involve several strategies:
Identification of Novel Biosynthetic Genes: Prospecting for novel enzyme-encoding genes in various organisms that might naturally produce this or similar compounds.
Enzyme Engineering: Modifying the substrate specificity of known enzymes from the DNJ pathway to accept different precursors, potentially leading to the desired 2-methyl substitution.
Synthetic Biology Approaches: Assembling a synthetic pathway in a microbial host like E. coli or yeast, using a combination of known and engineered enzymes for stereoselective production. rsc.org
The goal would be to develop a sustainable and efficient biological production platform, overcoming the challenges often associated with complex chemical syntheses, such as low yields and the need for harsh reagents. rsc.org
Development of Advanced and Sustainable Synthetic Methodologies
While biosynthetic routes offer a green alternative, chemical synthesis remains crucial for producing analogs and scaling up production. Recent advances in the synthesis of substituted piperidines provide a roadmap for the development of methodologies for this compound.
Future research in this area will likely focus on:
Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the four chiral centers in the molecule. This is critical as the biological activity of iminosugars is highly dependent on their stereoconfiguration. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are a promising avenue. nih.govacs.org
Green Chemistry Approaches: Employing sustainable practices to minimize the environmental impact of the synthesis. This includes the use of aqueous media, minimizing the use of protecting groups, and employing catalytic methods. rsc.orgresearchgate.net
Modular Synthesis: Designing synthetic strategies that are modular, allowing for the easy generation of a library of analogs with different substituents on the piperidine ring. This would be invaluable for structure-activity relationship studies. mdpi.com
Table 2: Comparison of Synthetic Approaches for Polyhydroxylated Piperidines
| Methodology | Advantages | Challenges |
| Total Chemical Synthesis | High versatility, access to unnatural analogs | Often lengthy, requires protecting groups, can have low overall yield |
| Chemoenzymatic Synthesis | High stereoselectivity, milder reaction conditions | Limited availability of suitable enzymes |
| Biosynthesis | Sustainable, potentially lower cost at scale | Pathway elucidation can be complex, yields may be low initially |
Computational Predictions for Structure-Function Relationships and Rational Design of Next-Generation Analogues
Computational modeling is an indispensable tool in modern drug discovery. nih.gov For this compound, computational approaches can provide valuable insights even before extensive laboratory work is undertaken.
Future research will likely employ a variety of computational techniques:
Molecular Docking: Predicting the binding mode of this compound within the active sites of various glycosidases. us.esnih.gov This can help to prioritize which enzymes to target for in vitro testing and provide a structural basis for its inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a series of analogs, QSAR models can be developed to correlate structural features with inhibitory potency. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent inhibitors.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within the enzyme's active site over time to assess the stability of the interaction and identify key intermolecular forces. dergipark.org.trnih.gov
Rational Design of Analogues: Using the insights gained from docking and QSAR studies to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com This could involve modifying the methyl group or the hydroxyl substituents to optimize interactions with the target enzyme.
By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.
Q & A
Basic: What synthetic routes are commonly employed for 2-Methyl-3,4,5-piperidinetriol, and how is structural confirmation achieved?
Answer:
The synthesis typically involves reductive amination of a trihydroxy ketone precursor with methylamine, followed by purification via reverse-phase HPLC to isolate the hydrophilic product . Structural confirmation requires a combination of:
- NMR spectroscopy (e.g., H and C NMR for stereochemical assignment of hydroxyl and methyl groups).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (CHNO, MW 183.63) .
- X-ray crystallography for absolute stereochemical determination, though this is challenging due to the compound’s hygroscopicity.
Basic: What are the key challenges in purifying this compound, and how are they mitigated?
Answer:
The compound’s hydrophilicity and multiple hydroxyl groups complicate purification. Common strategies include:
- Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .
- Ion-exchange chromatography to separate polar byproducts.
- Lyophilization for final isolation to avoid thermal degradation during solvent evaporation .
Advanced: How can stereochemical instability during synthesis be addressed?
Answer:
Racemization or epimerization at the 2-methyl position is a critical concern. Mitigation involves:
- Low-temperature reactions (e.g., <0°C) to minimize kinetic scrambling.
- pH control (neutral to slightly acidic conditions) to stabilize the protonated amine intermediate .
- Chiral catalysts (e.g., Rhodium(I)-DuPhos complexes) for asymmetric induction during reductive amination.
- Chiral HPLC validation post-synthesis to confirm enantiomeric purity .
Advanced: What in vitro assays are used to evaluate its glycosidase inhibition activity?
Answer:
As a polyhydroxylated piperidine, it is hypothesized to inhibit α-glucosidases or α-mannosidases. Standard assays include:
- Fluorogenic substrate assays (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to measure IC values.
- Competitive inhibition studies using Lineweaver-Burk plots to determine inhibition constants (K) .
- Cell-based assays monitoring glycoprotein processing in HEK293 cells, with LC-MS validation of oligosaccharide intermediates .
Advanced: How should researchers resolve contradictions in reported biological activity across studies?
Answer:
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, temperature, enzyme source). Standardize protocols using guidelines from the Enzyme Commission (EC) .
- Compound purity . Validate via H NMR (integration of hydroxyl protons) and HRMS to exclude degradation products .
- Cell permeability . Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability differences .
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?
Answer:
- Molecular docking (AutoDock Vina) to model interactions with glycosidase active sites, focusing on hydrogen-bonding networks with catalytic residues (e.g., Asp214 in human lysosomal α-glucosidase) .
- Molecular dynamics (MD) simulations (GROMACS) to assess conformational stability over 100-ns trajectories.
- Free-energy perturbation (FEP) calculations to optimize substituent effects on binding affinity .
Advanced: How do solvent systems influence crystallization for X-ray studies?
Answer:
Crystallization is hindered by hygroscopicity and multiple hydroxyl groups. Successful strategies include:
- Mixed-solvent systems (e.g., methanol/water or acetone/ethyl acetate) to balance polarity.
- Seeding techniques with structurally analogous crystals (e.g., 1-deoxynojirimycin derivatives) .
- Low-humidity environments (<10% RH) during crystal mounting to prevent hydration .
Advanced: What isotopic labeling strategies enable metabolic pathway tracing?
Answer:
- C-labeled methyl groups introduced via reductive amination with CH-methylamine.
- Stable isotope-assisted LC-MS to track incorporation into glycans or urinary metabolites in animal models .
- Pulse-chase experiments in cell cultures to quantify intracellular half-life and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
